N,N,2-trimethyl-3-oxobutane-2-sulfonamide
CAS No.: 1892464-75-3
Cat. No.: VC4138763
Molecular Formula: C7H15NO3S
Molecular Weight: 193.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1892464-75-3 |
---|---|
Molecular Formula | C7H15NO3S |
Molecular Weight | 193.26 |
IUPAC Name | N,N,2-trimethyl-3-oxobutane-2-sulfonamide |
Standard InChI | InChI=1S/C7H15NO3S/c1-6(9)7(2,3)12(10,11)8(4)5/h1-5H3 |
Standard InChI Key | LRJWGSFZZVOUCL-UHFFFAOYSA-N |
SMILES | CC(=O)C(C)(C)S(=O)(=O)N(C)C |
Introduction
Chemical Identity and Structural Properties
N,N,2-trimethyl-3-oxobutane-2-sulfonamide (CAS: 1892464-75-3, 2094341-17-8, 2094746-39-9) is a branched sulfonamide with the molecular formula C₇H₁₅NO₃S and a molecular weight of 193.27 g/mol . Its IUPAC name reflects the presence of methyl groups at the N,N and C2 positions, a ketone moiety at C3, and a sulfonamide functional group.
Structural Elucidation
The compound’s canonical SMILES notation (CC(C)(C(=O)CS(=O)(=O)N(C)C) reveals a central sulfonamide group (-SO₂N-) linked to a dimethyl-substituted carbonyl-bearing carbon chain. Key structural features include:
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A quaternary carbon at position 2, bonded to two methyl groups.
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A ketone group at position 3, contributing to its reactivity.
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A sulfonamide group with N-methyl substituents, enhancing its solubility in polar solvents.
Property | Value | Source |
---|---|---|
LogP (Partition Coefficient) | 0.18 | |
Rotatable Bonds | 2 | |
Heavy Atom Count | 12 | |
Polar Surface Area | 54 Ų | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Production Methods
Industrial Manufacturing
Industrial production likely employs continuous flow reactors to optimize reaction kinetics and scalability. Key considerations include:
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Purification: Chromatography or recrystallization to achieve ≥95% purity .
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Cost Efficiency: Bulk pricing for 1 kg scales exceeds $3,000, reflecting the complexity of methyl group introductions .
Industrial and Research Applications
Organic Synthesis Intermediate
N,N,2-trimethyl-3-oxobutane-2-sulfonamide serves as a multifunctional building block in:
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Peptidomimetics: Incorporating sulfonamide motifs to enhance protease resistance.
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Metal-Organic Frameworks (MOFs): Sulfonyl groups coordinate transition metals for catalytic applications.
Pharmaceutical Development
Patent literature highlights sulfonamide derivatives in kinase inhibition and anticancer agents . Specific applications under investigation include:
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MAP Kinase Inhibitors: Targeting oncology pathways.
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Antiviral Agents: Disrupting viral envelope protein folding.
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
Enamine US | 95% | 100 mg | 241 |
A2B Chem | 95% | 1 g | 1,482 |
SIA Enamine | 95% | 5 g | 2,028 |
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